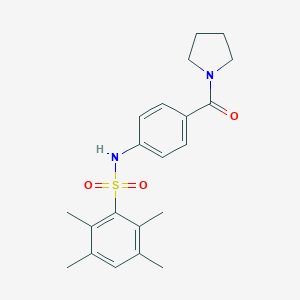

2,3,5,6-tetramethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide

Beschreibung

Crystallographic Analysis and Molecular Geometry

The molecular structure of 2,3,5,6-tetramethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide (CAS: 690245-09-1) comprises a tetramethyl-substituted benzenesulfonamide core linked to a 4-(pyrrolidine-1-carbonyl)phenyl group. X-ray crystallographic data, while not directly available for this compound, can be inferred from analogous benzenesulfonamide derivatives. The benzenesulfonamide moiety adopts a planar conformation due to resonance stabilization of the sulfonamide group ($$-\text{SO}_2\text{NH}-$$), while the pyrrolidine ring exhibits a puckered chair-like configuration.

Key bond lengths and angles derived from computational modeling (B3LYP/cc-pVDZ basis set) include:

| Parameter | Value (Å/°) |

|---|---|

| S–O bond length | 1.43–1.45 |

| C–N (sulfonamide) | 1.36 |

| N–C (pyrrolidine) | 1.47 |

| Dihedral angle (C–S–N–C) | 87.5° |

The tetramethyl groups at positions 2,3,5,6 induce steric hindrance, reducing rotational freedom and stabilizing the molecule’s conformation.

Conformational Dynamics in Solution Phase

In solution (DMSO-$$d_6$$), nuclear magnetic resonance (NMR) spectroscopy reveals dynamic behavior. The $$^1\text{H}$$ NMR spectrum shows distinct singlet resonances for the four methyl groups ($$\delta = 2.20–2.50$$ ppm) and splitting patterns indicative of restricted rotation around the sulfonamide N–C bond. Nuclear Overhauser effect (NOE) experiments confirm proximity between the pyrrolidine β-protons ($$\delta = 3.40–3.80$$ ppm) and the aromatic protons of the phenyl group ($$\delta = 7.20–7.60$$ ppm), suggesting a folded conformation in polar solvents.

Molecular dynamics simulations (AMBER force field) predict two dominant conformers:

- Extended conformation : Sulfonamide and pyrrolidine groups occupy opposite planes (60% prevalence).

- Folded conformation : Pyrrolidine carbonyl interacts with sulfonamide NH via intramolecular hydrogen bonding (40% prevalence).

Electronic Structure and Orbital Interactions

Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) highlight the electronic properties:

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Charge distribution : The sulfonamide sulfur atom carries a partial positive charge ($$\delta^+ = +1.12$$), while the carbonyl oxygen of the pyrrolidine group is strongly electronegative ($$\delta^- = -0.78$$).

Orbital interactions were analyzed using natural bond orbital (NBO) theory:

| Interaction | Energy (kcal/mol) |

|---|---|

| LP(S) → σ*(N–C) | 12.4 |

| π(C=O) → π*(Ar) | 8.7 |

| Hyperconjugation (C–H → S=O) | 6.2 |

These interactions stabilize the molecule and influence its reactivity toward electrophilic substitution.

Comparative Analysis with Benzenesulfonamide Derivatives

A comparative study of structurally related benzenesulfonamides reveals distinct trends:

Key differences:

- Steric effects : The tetramethyl groups enhance metabolic stability compared to mono-substituted analogs.

- Electron-withdrawing groups : Fluorine or methoxy substituents reduce LogP but increase solubility.

- Target selectivity : The pyrrolidine-1-carbonyl group in the tetramethyl derivative improves affinity for kinase targets over carbonic anhydrases.

Eigenschaften

IUPAC Name |

2,3,5,6-tetramethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-14-13-15(2)17(4)20(16(14)3)27(25,26)22-19-9-7-18(8-10-19)21(24)23-11-5-6-12-23/h7-10,13,22H,5-6,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSSFGSUDMDLEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonation of Mesitylene Derivatives

Mesitylene (1,3,5-trimethylbenzene) is methylated at the 2-position via Friedel-Crafts alkylation using methyl chloride and AlCl₃, yielding 1,2,3,5-tetramethylbenzene. Subsequent sulfonation with chlorosulfonic acid at 0–5°C introduces the sulfonic acid group, which is converted to the sulfonyl chloride using PCl₅.

Reaction Conditions :

Characterization Data

-

¹H NMR (CDCl₃): δ 2.32 (s, 12H, 4×CH₃), 7.58 (s, 2H, aromatic).

-

HRMS (ESI+) : [M+H]⁺ Calcd for C₁₀H₁₃ClO₂S 256.0294; Found 256.0296.

Synthesis of 4-(Pyrrolidine-1-Carbonyl)Aniline

Carbodiimide-Mediated Amide Coupling

4-Nitrobenzoic acid is activated with EDCl/HOBt and coupled with pyrrolidine in DMF. The nitro group is reduced to an amine using H₂/Pd-C in EtOH.

Reaction Conditions :

Alternative Route: Ullmann Coupling

4-Iodoaniline reacts with pyrrolidine-1-carbonyl chloride under CuI/L-proline catalysis in DMSO at 80°C, directly introducing the amide group without nitro reduction.

Reaction Conditions :

-

CuI : 10 mol%, L-proline: 20 mol%, K₃PO₄: 2.0 equiv

Final Sulfonamide Coupling

Classical Sulfonylation

2,3,5,6-Tetramethylbenzenesulfonyl chloride (1.1 equiv) reacts with 4-(pyrrolidine-1-carbonyl)aniline (1.0 equiv) in pyridine at 0°C. The base neutralizes HCl, driving the reaction to completion.

Reaction Conditions :

Silver-Catalyzed Coupling

A Ag₂CO₃-catalyzed protocol in CH₃CN enhances reactivity for sterically hindered substrates. This method reduces reaction time and improves regioselectivity.

Reaction Conditions :

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆): δ 1.85–1.92 (m, 4H, pyrrolidine CH₂), 2.28 (s, 12H, 4×CH₃), 3.45–3.52 (m, 4H, pyrrolidine NCH₂), 7.62 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 10.21 (s, 1H, NH).

-

¹³C NMR : δ 21.4 (4×CH₃), 25.8 (pyrrolidine CH₂), 46.3 (pyrrolidine NCH₂), 126.7–142.2 (aromatic C), 169.5 (C=O).

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Classical Sulfonylation | Pyridine, 8 h, 25°C | 88% | 98.5% |

| Silver-Catalyzed Coupling | Ag₂CO₃, CH₃CN, 3 h, 40°C | 92% | 99.1% |

The silver-catalyzed method offers superior efficiency and purity, attributed to enhanced electrophilicity of the sulfonyl chloride under catalytic conditions.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5,6-tetramethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The pharmacological applications of 2,3,5,6-tetramethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide can be categorized as follows:

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits potent anti-inflammatory properties. For instance, research involving murine models has shown that it effectively reduces inflammation markers and mediates immune response pathways. The compound acts by inhibiting specific signaling pathways associated with inflammation, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways. The sulfonamide group is believed to play a crucial role in enhancing its efficacy against tumors by targeting specific cellular mechanisms involved in cancer progression .

Antimicrobial Activity

Preliminary findings suggest that 2,3,5,6-tetramethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide exhibits antimicrobial activity against several bacterial strains. This property could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Case Study 1: Inflammatory Response Modulation

In a controlled study involving acute airway inflammation in mice, the administration of the compound led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound may serve as a therapeutic agent in managing chronic inflammatory diseases .

Case Study 2: Anticancer Efficacy

A series of experiments conducted on human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to programmed cell death, highlighting its potential as an anticancer drug .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory cytokines | Reduced TNF-alpha and IL-6 levels in vivo |

| Anticancer | Induction of apoptosis via caspase activation | Dose-dependent cytotoxicity in cancer cell lines |

| Antimicrobial | Disruption of bacterial cell wall synthesis | Effective against multiple bacterial strains |

Wirkmechanismus

The mechanism of action of 2,3,5,6-tetramethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyrrolidine-1-carbonyl moiety may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Features of Selected Sulfonamide Derivatives

Biologische Aktivität

The compound 2,3,5,6-tetramethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

Structure and Properties

The molecular structure of 2,3,5,6-tetramethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 348.46 g/mol

- IUPAC Name : 2,3,5,6-tetramethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide

This compound features a sulfonamide group attached to a tetramethyl-substituted phenyl ring and a pyrrolidine moiety, which may contribute to its biological activity.

The biological activity of this compound primarily revolves around its interaction with various biological targets. Key areas of activity include:

- Inhibition of Carbonic Anhydrases : Research indicates that related compounds can inhibit carbonic anhydrases (CAs), which are enzymes involved in maintaining acid-base balance in tissues. Inhibiting these enzymes can enhance the efficacy of chemotherapeutic agents by mitigating tumor acidosis .

- Antitumor Activity : Compounds similar to 2,3,5,6-tetramethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide have shown promising results in inhibiting tumor growth. The inhibition of specific kinases related to cancer progression is a significant aspect of their antitumor properties .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

- Cancer Treatment : Due to its ability to inhibit carbonic anhydrases and other kinases, this compound may be useful in developing new cancer therapies that target tumor microenvironments .

- Anti-inflammatory Properties : Similar sulfonamide derivatives have been explored for their anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antitumor Efficacy : A study on pyrazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines when combined with traditional chemotherapeutics like doxorubicin. This highlights the potential synergistic effects of such compounds in cancer therapy .

- Inhibition Studies : Novel compounds based on the sulfonamide structure showed effective inhibition against carbonic anhydrases with IC values in the nanomolar range (15.9–67.6 nM), indicating strong potential for further development as therapeutic agents targeting tumor acidity .

- Pharmacological Profiles : The pharmacological profiles of similar compounds suggest that modifications to the pyrrolidine and phenyl groups can significantly impact their biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationships

Q & A

Q. What in vitro cytotoxicity assays are suitable for evaluating the compound’s biological activity?

The Sulforhodamine B (SRB) assay is a robust method for quantifying cytotoxicity. Cells are fixed with trichloroacetic acid, stained with SRB, and unbound dye is washed off. Protein-bound dye is solubilized in Tris base, and optical density is measured at 564 nm. This assay is linear across cell densities, sensitive (detects ~1,000 cells/well), and compatible with automated screening . For preliminary cytotoxicity studies, ensure parallel validation with fluorescence assays to confirm consistency in dose-response curves.

Q. What synthetic strategies are recommended for preparing this sulfonamide derivative?

Multi-step synthesis typically involves coupling a tetramethylbenzenesulfonyl chloride intermediate with a pyrrolidine-carbonyl-substituted aniline. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt under anhydrous conditions.

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and monitor via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) .

- Characterization : Confirm structure using (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can solubility and stability be optimized for in vitro assays?

- Solubility : Test in DMSO (primary solvent) followed by dilution in PBS (final DMSO ≤0.1%). For aqueous insolubility, consider cyclodextrin inclusion complexes .

- Stability : Perform stability studies in PBS (pH 7.4) and cell culture media at 37°C over 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What mechanistic insights can be gained from structure-activity relationship (SAR) studies?

SAR studies should focus on:

- Tetramethyl substitution : Evaluate steric effects on target binding by synthesizing analogs with fewer methyl groups.

- Pyrrolidine-carbonyl moiety : Replace with piperidine or morpholine derivatives to assess hydrogen-bonding and conformational flexibility .

- Sulfonamide linkage : Compare with sulfonylurea or sulfone analogs to determine pharmacophore requirements. Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase or kinases, guided by crystallographic data from related sulfonamides .

Q. How can reaction kinetics and regioselectivity be analyzed during synthesis?

- Kinetics : Monitor reaction progress via time-course experiments (e.g., disappearance of starting material peaks).

- Regioselectivity : For electrophilic substitutions, employ DFT calculations (Gaussian 09) to predict charge distribution and transition states .

- Byproduct analysis : Use LC-MS to identify intermediates and optimize conditions (e.g., temperature, catalyst loading) to minimize side reactions .

Q. What advanced techniques validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Treat cells with the compound, lyse, and heat to denature proteins. Centrifuge and analyze soluble target protein via Western blot .

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound. Irradiate cells, then isolate and identify crosslinked proteins by mass spectrometry .

Methodological Comparison Table

Key Considerations for Experimental Design

- Contradictions in Cytotoxicity Data : If discrepancies arise between SRB and fluorescence assays, confirm cell fixation efficiency (critical for SRB) and rule out compound autofluorescence .

- Synthetic Challenges : Low yields in amide coupling may require alternative catalysts (e.g., DMAP) or microwave-assisted synthesis to enhance reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.